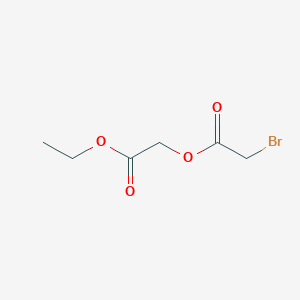

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester

Description

Its structure comprises a brominated acetic acid moiety esterified with a 2-ethoxy-2-oxoethyl group. Key features include:

Properties

IUPAC Name |

ethyl 2-(2-bromoacetyl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-2-10-6(9)4-11-5(8)3-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTSRIDAJQUWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester typically involves the esterification of bromoacetic acid with 2-ethoxy-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Nucleophilic Substitution: Depending on the nucleophile used, the major products can include azides, thiocyanates, or ethers.

Hydrolysis: The major products are bromoacetic acid and 2-ethoxy-2-oxoethanol.

Scientific Research Applications

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Bromoacetate Esters

- Reactivity : The target compound’s ketone group (2-oxo) may enhance hydrogen bonding, affecting solubility and hydrolysis rates compared to purely alkyl esters like sec-butyl bromoacetate.

- Synthesis : Similar to methods in , bromoacetic acid is esterified with alcohols. The 2-ethoxy-2-oxoethyl group likely requires protecting-group strategies during synthesis.

2.2. Ethoxy-oxoethyl Derivatives

- Bioactivity : While esters like diethyl thiodiacetate are used as plasticizers or stabilizers , the target compound’s bromine may confer antimicrobial or alkylating properties, akin to brominated analogs in antimalarial research .

- Stability : The target compound’s bromine and ketone make it more reactive than sulfur-linked esters (e.g., ), which resist hydrolysis.

2.3. Aromatic Bromoesters

- Applications : Aromatic bromoesters (e.g., ) are often used in polymer chemistry or as UV stabilizers, whereas the aliphatic target compound may serve in solution-phase synthesis.

Research Findings and Data

- Synthetic Routes : Evidence outlines multi-step esterifications applicable to the target compound, though yields may vary due to steric hindrance from the 2-ethoxy-2-oxoethyl group.

- Thermal Properties : Predicted boiling points for similar esters range widely (e.g., 417°C for vs. ~195°C for sec-butyl bromoacetate ). The target compound likely falls between these values.

- Toxicity : Bromoacetates are generally toxic , with the target compound expected to require stringent handling.

Biological Activity

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester, identified by its CAS number 208844-52-4, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

Molecular Formula: C6H9BrO4

Molecular Weight: 227.04 g/mol

IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Notably, the compound can be synthesized via the reaction of ethyl glyoxylate with bromoacetic acid in the presence of sodium cyanoborohydride. This method highlights the compound's versatility and potential for modification to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit monoacylglycerol lipase (MAGL), an enzyme critical for hydrolyzing endocannabinoids, which could have implications in pain management and inflammation reduction .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. A comparative analysis was conducted on various derivatives against different human cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Acetic acid derivative | MCF7 (Breast Cancer) | 8.79 | Significant cytotoxic effects observed |

| Bromo derivative | UAC62 (Melanoma) | 0.77 | Potent activity compared to standard Etoposide |

| Ethoxy derivative | HL-60 (Leukemia) | 1.4 | Moderate activity; further optimization needed |

These findings indicate that while the compound itself may require further investigation, its structural analogs demonstrate promising anticancer properties.

Anti-inflammatory Potential

In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. In vitro assays have shown that compounds with similar structural features can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.